Cinacalcet metabolite M4

Metabolite identification LC-MS/MS Structural elucidation

Cinacalcet metabolite M4 (CAS 104774-87-0), chemically designated as 3-[3-(trifluoromethyl)phenyl]propan-1-amine, is a primary oxidative metabolite of the calcimimetic agent cinacalcet. It is formed via hepatic N-dealkylation pathways and retains the core trifluoromethyl-phenyl structural motif essential for calcium-sensing receptor (CaSR) interaction studies.

Molecular Formula C10H12F3N
Molecular Weight 203.20 g/mol
CAS No. 104774-87-0
Cat. No. B027024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinacalcet metabolite M4
CAS104774-87-0
Molecular FormulaC10H12F3N
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CCCN
InChIInChI=1S/C10H12F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2
InChIKeyJMTLMFBJIQWJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cinacalcet Metabolite M4 (CAS 104774-87-0) Procurement Guide: Structural Identity, Analytical Utility, and Supply Specifications


Cinacalcet metabolite M4 (CAS 104774-87-0), chemically designated as 3-[3-(trifluoromethyl)phenyl]propan-1-amine, is a primary oxidative metabolite of the calcimimetic agent cinacalcet [1]. It is formed via hepatic N-dealkylation pathways and retains the core trifluoromethyl-phenyl structural motif essential for calcium-sensing receptor (CaSR) interaction studies [2]. This compound is supplied as a reference standard with documented purity metrics (≥95-98%) for applications in analytical method development, metabolite profiling, and pharmacokinetic investigations .

Why Generic Cinacalcet Standards Cannot Substitute for M4-Specific Reference Material in Analytical and Research Applications


Cinacalcet metabolite M4 cannot be functionally or analytically substituted by the parent drug cinacalcet or alternative calcimimetics due to its distinct molecular structure and physicochemical properties. While cinacalcet (MW 357.4, contains naphthalene) acts as a potent CaSR agonist (IC50 27-28 nM), M4 is a truncated N-dealkylated fragment (MW 203.2, C10H12F3N) with undefined CaSR activity . Critically, M4 is not a major circulating metabolite in human plasma; validated analytical methods specifically target M2a-Glu, M2b-Glu, M5, and M6 for quantitative pharmacokinetic studies [1]. Consequently, M4 reference material serves a specialized role in impurity profiling, synthetic intermediate confirmation, and mass balance studies where its unique LC-MS/MS retention characteristics and exact mass (203.20418) provide unambiguous identification that generic cinacalcet standards cannot offer .

Quantitative Differentiation Evidence for Cinacalcet Metabolite M4 (CAS 104774-87-0) Against Closest Comparators


Molecular Weight Reduction vs. Parent Cinacalcet: Structural Simplification for Targeted Analytical Detection

Cinacalcet metabolite M4 (MW 203.20418) exhibits a 43% reduction in molecular weight compared to the parent drug cinacalcet (MW 357.4). This substantial mass difference arises from N-dealkylation and loss of the naphthalene moiety, generating a simpler C10H12F3N scaffold . This differentiation is critical for mass spectrometry-based assays, as M4's exact mass (203.092) and distinct fragmentation pattern provide unambiguous chromatographic separation from both the parent drug and other hydroxylated/glucuronidated metabolites [1].

Metabolite identification LC-MS/MS Structural elucidation

LogP and Polarity Differentiation: Impact on Chromatographic Retention and Sample Preparation

Cinacalcet metabolite M4 possesses a predicted LogP of 2.4, which is approximately 1.6 log units lower than the parent drug cinacalcet (LogP ~4.0) [1]. This reduced lipophilicity, coupled with a topological polar surface area (TPSA) of 26.02 Ų, translates to earlier elution times on reversed-phase HPLC columns (C18) and altered solid-phase extraction (SPE) recovery profiles compared to the more hydrophobic parent compound . Users requiring a polar metabolite reference for method development will find M4's distinct retention behavior essential for resolving co-eluting impurities.

Chromatography Sample preparation Physicochemical properties

Purity Specification vs. Alternative Metabolite Reference Standards: Batch-to-Batch Consistency for Quantitative Applications

Commercial suppliers of Cinacalcet metabolite M4 consistently report HPLC purity levels of ≥95-98% . This is comparable to the purity specifications for other cinacalcet metabolite reference standards (e.g., M2a-Glu, M5, M6), which are typically supplied at ≥95% purity for bioanalytical method validation [1]. However, M4 is distinct in being supplied as a stable liquid or solid (depending on vendor) with defined storage conditions (-20°C for 3 years as powder, -80°C for 6 months in solvent), enabling long-term reference standard stability [2]. This defined purity and stability profile supports its use as a quantitative calibrator in assays where accurate metabolite concentration determination is required.

Analytical standard Purity analysis Quality control

Circulating Metabolite Profile: M4 as a Minor Species vs. Predominant Carboxylic Acid and Dihydrodiol Metabolites

Human pharmacokinetic studies following oral cinacalcet administration demonstrate that the parent drug accounts for <1% of circulating radioactivity, with the majority comprised of carboxylic acid metabolites (from N-dealkylation) and dihydrodiol glucuronides (from naphthalene ring oxidation) [1]. Validated plasma assays specifically target M2a-Glu, M2b-Glu, M5, and M6 as the main circulating metabolites; M4 is not reported as a major detectable species in human plasma [2]. This low systemic abundance positions M4 primarily as a research tool for in vitro metabolic pathway elucidation (e.g., CYP enzyme phenotyping) or as an impurity marker, rather than a clinical pharmacokinetic biomarker.

Pharmacokinetics Metabolite profiling ADME

Defined Application Scenarios for Cinacalcet Metabolite M4 (CAS 104774-87-0) Based on Quantitative Differentiation Evidence


Analytical Method Development for Cinacalcet N-Dealkylated Impurity Profiling

Given its distinct molecular weight (203.20418) and LogP (2.4), Cinacalcet metabolite M4 serves as an ideal reference standard for developing and validating HPLC or LC-MS/MS methods aimed at detecting and quantifying N-dealkylated impurities in cinacalcet active pharmaceutical ingredient (API) batches [1]. Its early elution on C18 columns and unique mass transition enable specific monitoring of this impurity, which may arise during synthesis or storage. Procurement of high-purity M4 (≥98%) ensures accurate calibration and method robustness [2].

In Vitro CYP Enzyme Phenotyping and Metabolic Pathway Elucidation

Researchers investigating the specific cytochrome P450 isoforms responsible for cinacalcet N-dealkylation can utilize M4 as an authentic metabolite standard to confirm product identity in microsomal or hepatocyte incubation assays. While major metabolites like M5 and M6 dominate in vivo, M4's formation in vitro can provide insight into the relative contributions of CYP3A4, CYP2D6, and CYP1A2 to this specific metabolic route [1]. This application leverages M4's defined structure and availability as a discrete standard for unambiguous LC-MS/MS identification [2].

Synthetic Intermediate Confirmation in Medicinal Chemistry

Cinacalcet metabolite M4 (3-[3-(trifluoromethyl)phenyl]propan-1-amine) is a valuable intermediate in the synthesis of novel calcimimetic analogs or metabolites. Its simple primary amine structure allows for facile derivatization. Procuring M4 as a characterized reference material (purity ≥95%) enables chemists to confirm the identity and purity of their synthetic product by direct comparison using NMR, MS, and HPLC [1]. The defined storage conditions (-20°C for long-term stability) ensure the reference remains viable throughout the synthesis project [2].

Stability-Indicating Method Development and Forced Degradation Studies

In pharmaceutical development, forced degradation studies are conducted to identify potential degradation products of cinacalcet. M4, as a known N-dealkylated fragment, may be formed under oxidative stress conditions. Using M4 reference material allows analytical scientists to identify and quantify this specific degradant, establishing it as a critical impurity marker in stability-indicating methods. The availability of M4 with documented physicochemical properties (e.g., boiling point 222.2±40.0 °C) and purity specifications (≥98%) supports its use as a primary standard for this application [1].

Quote Request

Request a Quote for Cinacalcet metabolite M4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.